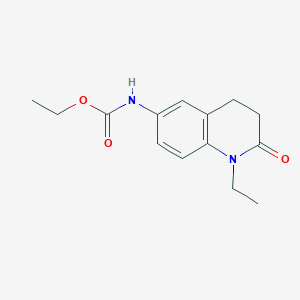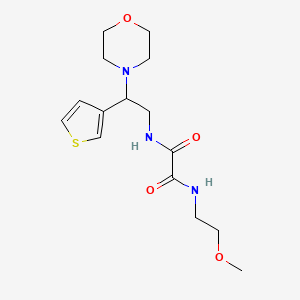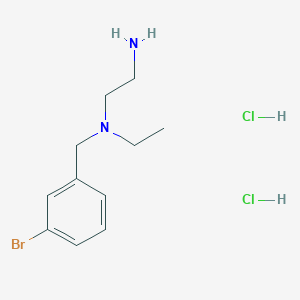
Brophenexin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brophenexin is a chemical compound known for its neuroprotective properties. It is an NMDAR-TRPM4 interaction interface inhibitor, which means it can block the interaction between NMDA receptors and TRPM4 channels. This compound has shown potential in reducing NMDA-triggered toxicity and mitochondrial dysfunction, making it a promising candidate for treating neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brophenexin can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the use of bromobenzene and anhydrous aluminum chloride in dry carbon disulfide, followed by the addition of acetic anhydride. The reaction mixture is then refluxed and the product is purified through distillation and extraction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Brophenexin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding brominated ketones.
Reduction: It can be reduced to form brominated alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products: The major products formed from these reactions include brominated ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
Brophenexin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: this compound’s neuroprotective properties make it valuable in studying neurodegenerative diseases.
Industry: this compound is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Brophenexin exerts its effects by inhibiting the interaction between NMDA receptors and TRPM4 channels. This inhibition reduces NMDA-induced cell death and mitochondrial dysfunction, thereby providing neuroprotection. The compound also enhances gene induction and reduces neuronal loss in models of stroke and retinal degeneration .
Comparación Con Compuestos Similares
Brompheniramine: An antihistamine with similar brominated structure but different pharmacological effects.
Bromhexine: A mucolytic agent used to reduce mucus viscosity in respiratory conditions.
Uniqueness: Brophenexin is unique due to its specific action on NMDA receptor-TRPM4 interactions, which is not observed in other brominated compounds like Brompheniramine and Bromhexine. This unique mechanism makes it particularly valuable in neuroprotection and treating neurodegenerative diseases.
Propiedades
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSZKTVQVSVNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
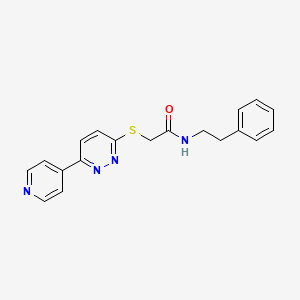
![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
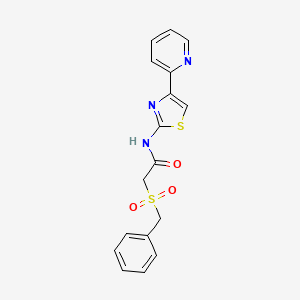
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)
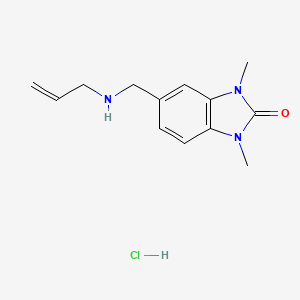
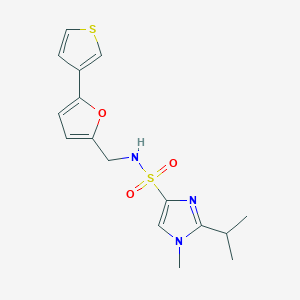
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
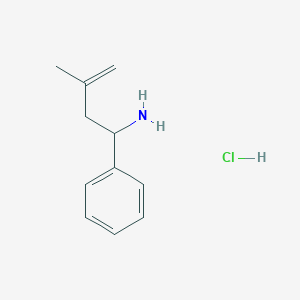
![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)
